molecular formula C21H15BrClFN2O3S B2460494 4-(4-bromo-2-fluorobenzyl)-2-(5-chloro-2-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 893789-58-7

4-(4-bromo-2-fluorobenzyl)-2-(5-chloro-2-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2460494
CAS No.: 893789-58-7
M. Wt: 509.77
InChI Key: AETHWGHFTLVYRW-UHFFFAOYSA-N
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Description

4-(4-bromo-2-fluorobenzyl)-2-(5-chloro-2-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C21H15BrClFN2O3S and its molecular weight is 509.77. The purity is usually 95%.
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Properties

IUPAC Name

4-[(4-bromo-2-fluorophenyl)methyl]-2-(5-chloro-2-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrClFN2O3S/c1-13-6-9-16(23)11-19(13)26-21(27)25(12-14-7-8-15(22)10-17(14)24)18-4-2-3-5-20(18)30(26,28)29/h2-11H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETHWGHFTLVYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=C(C=C4)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-bromo-2-fluorobenzyl)-2-(5-chloro-2-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide , with CAS number 893789-58-7 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound based on available research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

PropertyValue
Molecular FormulaC21_{21}H15_{15}BrClFN2_{2}O3_{3}S
Molecular Weight509.8 g/mol
Chemical ClassThiadiazine derivative

The compound features a complex arrangement that includes a thiadiazine ring and various halogenated phenyl groups, which may contribute to its biological activity.

In Vitro Studies

Research conducted on related compounds indicates that derivatives of thiadiazines can inhibit various enzymes and pathways involved in disease processes. For example:

  • Enzyme Inhibition : Certain thiadiazine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.

Case Studies

  • Anticancer Activity : A study examining structurally similar thiadiazine compounds reported significant cytotoxic effects on cancer cell lines (e.g., MCF-7 breast cancer cells), suggesting that the target compound may also possess anticancer properties.
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of thiadiazine derivatives in models of neurodegeneration, indicating possible applications in treating conditions such as Alzheimer's disease.

Pharmacological Profile

The pharmacological profile of this compound is still under exploration. The following table summarizes the known activities:

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels
AnticancerCytotoxicity in cancer cell lines
NeuroprotectionProtection against neurodegeneration

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that thiadiazine derivatives exhibit significant antimicrobial properties. The compound has been evaluated against a range of bacterial strains, demonstrating effective inhibition of growth. For instance, derivatives with similar structures have shown promising results against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

Thiadiazine compounds are being investigated for their anticancer potential. In vitro studies have revealed that certain derivatives can induce apoptosis in cancer cell lines, suggesting that the compound may possess similar properties. Research indicates that modifications to the thiadiazine structure can enhance cytotoxicity against specific cancer types .

Material Science Applications

Beyond biological applications, the compound's unique chemical structure allows for potential uses in material science. Its ability to form stable complexes with metal ions suggests applications in catalysis and as a precursor for advanced materials. The compound's electronic properties may also be leveraged in organic electronics and photonic devices.

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of thiadiazine derivatives demonstrated that compounds with bromine and chlorine substitutions exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts. The mechanism of action was attributed to disruption of bacterial cell membranes .

Case Study 2: Anticancer Activity Assessment

In another investigation, a derivative structurally related to the compound was tested against MCF7 breast cancer cells. The results indicated a dose-dependent increase in cytotoxicity, with IC50 values suggesting significant potential for further development as an anticancer agent .

Chemical Reactions Analysis

Reactivity Patterns

The compound’s reactivity is influenced by its substituents and heterocyclic structure:

Substituent Effects

  • Electron-donating groups (e.g., methyl): Enhance nucleophilicity at para positions of the aromatic rings .

  • Electron-withdrawing groups (e.g., fluoro, bromo, chloro): Increase electrophilic susceptibility, facilitating nucleophilic aromatic substitution .

  • Steric hindrance : Bulky substituents (e.g., bromo) may limit reactivity at adjacent positions .

Reactions Involving the Thiadiazinone Core

  • Nucleophilic attack : The thiadiazinone sulfur may participate in reactions with nucleophiles (e.g., amines) under acidic or basic conditions.

  • Reduction/Oxidation : The sulfone group (1,1-dioxide) is generally inert but may influence stability during reactions.

Analytical Characterization

Key analytical techniques and data for analogous compounds are summarized in the table below:

Analytical Method Data Reference
1H NMR δ 4.50 (s, 2H, thiadiazine-SCH₂), 7.44–8.12 (m, aromatic protons)
13C NMR δ 33.0 (thiadiazine-SCH₂), 119.0–189.0 (aromatic carbons)
Mass Spectrometry m/z 436 (M⁺) for analogous pyrazolyl derivatives
IR Spectroscopy Carbonyl absorption at ~1685 cm⁻¹ (thiadiazinone)

Q & A

Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?

Methodological Answer :

  • Employ stepwise coupling strategies using intermediates like bromo/fluorobenzyl derivatives and triazine-based reagents (e.g., 2,4,6-trichlorotriazine) to control regioselectivity .
  • Optimize reaction conditions (e.g., solvent polarity, temperature) based on analogs such as 5-(4-fluorophenyl)-2-(4-methylphenyl)pyrazole, where Na₂CO₃ in EtOH improved yields via base-mediated coupling .
  • Monitor purity via HPLC and confirm structural fidelity using ¹H/¹³C NMR , referencing spectral data from thiadiazole derivatives (e.g., compound 5b in ) .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer :

  • X-ray crystallography is essential for resolving complex heterocyclic frameworks (e.g., benzothiadiazine rings), as demonstrated in imidazo-thiadiazole analogs .
  • Combine FT-IR (to confirm sulfone groups via S=O stretches at ~1300 cm⁻¹) and HRMS (for molecular ion validation) .
  • For regiochemical ambiguity, use NOESY/ROESY to confirm substituent orientation, as applied to benzoxazine derivatives .

Q. How can initial biological activity screening be designed for this compound?

Methodological Answer :

  • Prioritize in vitro antimicrobial assays (e.g., MIC against S. aureus and E. coli) using protocols from triazol-thiadiazole studies, where substituent electronegativity (e.g., Br, F) enhanced activity .
  • For cytotoxicity, use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with structural analogs like 5-(4-fluorophenyl)pyrazole as positive controls .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to target proteins?

Methodological Answer :

  • Perform molecular docking (AutoDock Vina) using crystal structures of homologous targets (e.g., COX-2 or β-lactamase) and compare with analogs like 6-(4-bromophenyl)imidazo-thiadiazole .
  • Validate predictions via MD simulations (GROMACS) to assess binding stability, focusing on halogen (Br, Cl) interactions with hydrophobic pockets .

Q. How can structure-activity relationships (SAR) be explored for halogen substituents in this compound?

Methodological Answer :

  • Synthesize derivatives with Br→Cl/F substitutions at the benzyl position and compare bioactivity, as seen in 4-bromo-N-(4-fluorophenyl)benzamide analogs .
  • Use Hammett plots to correlate substituent σ-values with logIC₅₀ data, leveraging studies on triazol-thiadiazole derivatives .

Q. What experimental designs address contradictory bioactivity data across studies?

Methodological Answer :

  • Conduct dose-response assays under standardized conditions (pH, serum concentration) to isolate confounding variables, inspired by environmental-chemical property studies .
  • Apply multivariate analysis (e.g., PCA) to datasets from analogs like 5-chloro-2,4-difluorobenzaldehyde derivatives to identify outlier protocols .

Q. How can the compound’s stability under physiological conditions be evaluated?

Methodological Answer :

  • Perform accelerated degradation studies (40°C, 75% RH for 4 weeks) with LC-MS monitoring, referencing protocols for sulfone-containing heterocycles .
  • Simulate gastric/intestinal fluid stability using pH 1.2 and 6.8 buffers, as applied to benzothiazine derivatives .

Q. What methodologies assess environmental fate and ecotoxicological risks of this compound?

Methodological Answer :

  • Adopt INCHEMBIOL project frameworks to study abiotic degradation (hydrolysis, photolysis) and bioaccumulation in model organisms (e.g., Daphnia magna) .
  • Use QSAR models to predict toxicity endpoints, validated against experimental data from triazol-oxadiazole analogs .

Data Contradiction & Validation

Q. How to resolve discrepancies in reported biological activities of structurally similar compounds?

Methodological Answer :

  • Replicate assays using standardized cell lines (e.g., ATCC-certified HeLa) and controls from studies like 5-(4-fluorophenyl)benzoxazine .
  • Cross-validate via orthogonal assays (e.g., enzymatic inhibition vs. whole-cell activity) to rule off-target effects .

Q. What strategies confirm the absence of synthetic byproducts or stereochemical impurities?

Methodological Answer :

  • Use chiral HPLC with polysaccharide columns (e.g., Chiralpak IA) to detect enantiomeric impurities, as applied to dihydropyrazolo-benzothiazine derivatives .
  • Perform LC-MS/MS fragmentation studies to identify trace byproducts, referencing methodologies for thiadiazol-2-amine analogs .

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